![molecular formula C13H9ClN2O2 B177741 N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine CAS No. 17064-76-5](/img/structure/B177741.png)
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine
Overview
Description
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group and a chloro group attached to different phenyl rings, connected by a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine typically involves the reaction of 4-chloroaniline with 2-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base, where the amine group of 4-chloroaniline reacts with the aldehyde group of 2-nitrobenzaldehyde to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(4-chlorophenyl)-1-(2-aminophenyl)methanimine.
Scientific Research Applications
Chemistry
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine serves as an important intermediate in organic synthesis. It is utilized in the production of various derivatives that can exhibit different chemical properties and biological activities. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the generation of a wide range of products.
The compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties.
- Antimicrobial Properties : Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 10-50 µg/mL .
- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cell lines through mechanisms such as reactive oxygen species (ROS) generation. Studies have reported significant reductions in cell viability in breast and lung cancer cell lines, indicating its potential as a therapeutic agent .
Antimicrobial Efficacy
A study by Rajimon et al. (2024) evaluated various Schiff bases for their antimicrobial activity, highlighting that this compound exhibited superior activity against Candida albicans compared to standard antifungal agents.
Anticancer Research
In vitro studies published in the Journal of Molecular Structure demonstrated that treatment with this compound significantly inhibited the growth of A549 lung cancer cells. The IC50 values indicated potent cytotoxicity, underscoring its potential as a candidate for cancer therapy .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine involves its interaction with molecular targets such as enzymes and proteins. The nitro and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The methanimine linkage also contributes to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-nitroaniline
- N-(4-chlorophenyl)-3-nitrobenzamide
- N-(4-chlorophenyl)-4-nitrobenzene
Uniqueness
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both nitro and chloro groups on different phenyl rings, connected by a methanimine linkage, makes it a versatile compound with diverse applications.
Biological Activity
N-(4-Chlorophenyl)-1-(2-nitrophenyl)methanimine, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 264.68 g/mol. The structure features a chlorophenyl group and a nitrophenyl moiety, contributing to its reactivity and biological activity.
Property | Value |
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Molecular Formula | |
Molecular Weight | 264.68 g/mol |
IUPAC Name | This compound |
CAS Number | 94097-88-8 |
Synthesis Methods
The synthesis of this compound typically involves the condensation reaction between 4-chloroaniline and 2-nitrobenzaldehyde. This reaction is generally conducted in a solvent like ethanol or methanol, often utilizing an acid catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond. The reaction conditions usually require refluxing to ensure complete conversion of reactants.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. It exhibits significant inhibitory effects against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis. For instance, in vitro tests have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) reported in the range of 10-50 µg/mL .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival and proliferation. A study reported that treatment with this compound resulted in a significant reduction in cell viability in breast and lung cancer cell lines .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within microbial cells.
- Reactive Oxygen Species Generation : It has been shown to elevate ROS levels, contributing to oxidative stress in target cells.
- Binding Affinity : Molecular docking studies suggest that it binds effectively to key proteins involved in cancer progression, enhancing its therapeutic potential .
Case Studies
- Antimicrobial Efficacy : A study conducted by Rajimon et al. (2024) explored the antimicrobial activity of various Schiff bases, including this compound. The results indicated that this compound exhibited superior activity against Candida albicans compared to standard antifungal agents .
- Anticancer Research : In vitro studies published in the Journal of Molecular Structure demonstrated that this compound significantly inhibited the growth of A549 lung cancer cells, with IC50 values indicating potent cytotoxicity .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16(17)18/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLMYVAOOXRLEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240151 | |
Record name | 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901240151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17064-76-5 | |
Record name | 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17064-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901240151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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